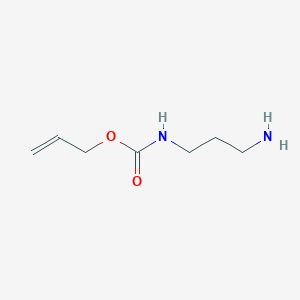
Allyl (3-aminopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (3-aminopropyl)carbamate: is a chemical compound with the molecular formula C7H15N2O2. It is a white crystalline solid that is soluble in water and has a relatively high stability under normal conditions . This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl (3-aminopropyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave acceleration and zirconium (IV)-catalyzed exchange processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Allyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Allyl (3-aminopropyl)carbamate is used as a building block in organic synthesis, particularly in the formation of carbamate-protected amines .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules.
Industry: Industrially, this compound is used in the production of polymers and coatings. It serves as a cross-linking agent and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of allyl (3-aminopropyl)carbamate involves its interaction with specific molecular targets. For example, in the presence of gold(III) chloride (Na[AuCl4]), it undergoes a cyclization reaction leading to the formation of a 5-membered ring intermediate, which rapidly hydrolyzes to release the free amine . This reaction is significant in the context of targeted drug delivery and prodrug activation .
Comparison with Similar Compounds
N-Alloc-1,3-diaminopropane hydrochloride: This compound is structurally similar and used in similar applications.
3-(Allyloxycarbonylamino)-1-propanol: Another related compound with similar functional groups and applications.
Uniqueness: Allyl (3-aminopropyl)carbamate is unique due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications. Its ability to undergo selective reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
prop-2-enyl N-(3-aminopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLFDUVNBBRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

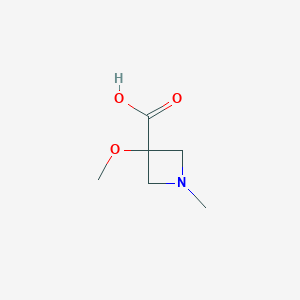




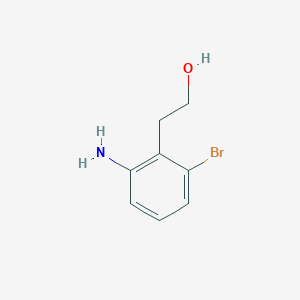
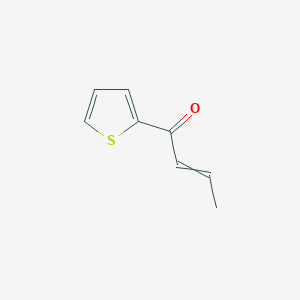

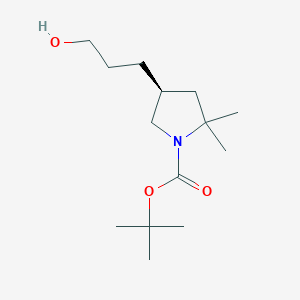
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)

![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
